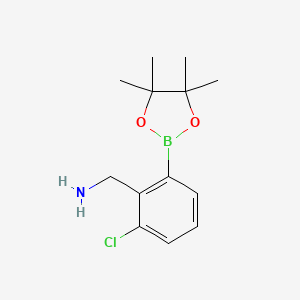

Ácido 2-aminometil-3-clorofenilborónico, éster de pinacol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is a boronic acid derivative. It has a molecular weight of 267.56 . The compound’s IUPAC name is [2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine .

Synthesis Analysis

Boronic esters, such as 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular structure of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is represented by the linear formula C13H19BClNO2 . The InChI code for this compound is 1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,8,16H2,1-4H3 .Chemical Reactions Analysis

Boronic esters, including 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of boronic esters is not well developed, but catalytic protodeboronation of alkyl boronic esters has been reported .Physical and Chemical Properties Analysis

2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is a solid compound that should be stored in a freezer . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .Aplicaciones Científicas De Investigación

Tratamiento de la Periodontitis

Este compuesto se ha utilizado en el desarrollo de un sistema de liberación de fármacos sensible a las especies reactivas del oxígeno (ROS) para el tratamiento de la periodontitis . El sistema se desarrolló mediante la modificación estructural del ácido hialurónico (HA) con éster de pinacol de ácido fenilborónico (PBAP). La curcumina (CUR) se encapsuló en este sistema de liberación de fármacos para formar nanopartículas cargadas con curcumina (HA@CUR NPs). Este sistema no solo conservó la eficacia antimicrobiana de la CUR, sino que también exhibió funciones antiinflamatorias y antioxidantes más pronunciadas tanto in vivo como in vitro .

Protodesboronación de ésteres de borónicos de pinacol

El compuesto se ha utilizado en la protodesboronación catalítica de ésteres de borónicos de pinacol, que es una transformación valiosa en la síntesis orgánica . Este proceso permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero previamente desconocida .

Fosfitilación de alcoholes y nucleófilos heteroatómicos

El compuesto se ha utilizado para la fosfitilación de alcoholes y nucleófilos heteroatómicos, lo que resulta en la formación de donantes de glicósidos y ligandos útiles .

Síntesis de compuestos orgánicos

El compuesto se ha utilizado en una variedad de aplicaciones de investigación científica, incluida la síntesis de compuestos orgánicos .

Estudio de la cinética enzimática

El compuesto se ha utilizado en el estudio de la cinética enzimática, proporcionando información valiosa sobre los mecanismos de varias reacciones bioquímicas .

Interacciones proteína-proteína

El compuesto se ha utilizado en el estudio de las interacciones proteína-proteína, lo que ayuda a dilucidar la estructura y la función de las proteínas .

Estudios de expresión genética

El compuesto se ha utilizado en estudios de expresión genética, proporcionando información sobre la regulación de la expresión genética .

Desarrollo de sistemas de liberación de fármacos

El compuesto se ha utilizado en el desarrollo de sistemas de liberación de fármacos, particularmente en la creación de nanopartículas multifuncionales sensibles a ROS .

Direcciones Futuras

Boronic esters, including 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester, have significant potential for future applications in organic synthesis . Their use in Suzuki–Miyaura coupling reactions is well-established , and the development of new reactions involving these compounds, such as catalytic protodeboronation , opens up new possibilities for their use in the synthesis of complex organic molecules.

Mecanismo De Acción

It’s worth noting that boronic acids and their derivatives, like “2-aminomethyl-3-chlorophenylboronic acid, pinacol ester”, are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .

In the Suzuki-Miyaura reaction, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is known for its mild and functional group tolerant conditions, and the reagents used are generally stable, readily prepared, and environmentally benign .

Análisis Bioquímico

Biochemical Properties

The role of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester in biochemical reactions is primarily as a reagent in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with a halide or pseudohalide under the influence of a palladium catalyst

Cellular Effects

Boronic acids and their derivatives have been known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Aminomethyl-3-chlorophenylboronic acid, pinacol ester is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound acts as a nucleophile, transferring from boron to palladium during the transmetalation step .

Propiedades

IUPAC Name |

[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,8,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVINMFHUCVKRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethyl-1-pyrazolyl)-6-[4-(4-fluorophenyl)-1-piperazinyl]-1,2,4,5-tetrazine](/img/structure/B2559245.png)

![[3-(Methylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B2559251.png)

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)

![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)